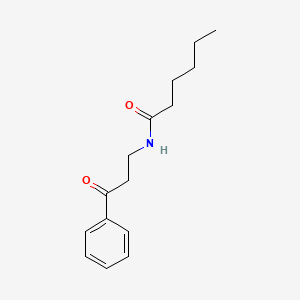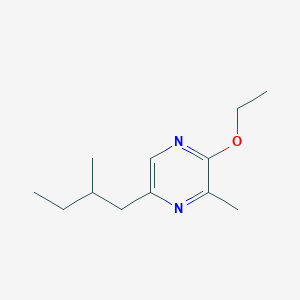
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions. This particular compound is known for its distinct aroma, often described as nutty, coffee-like, or fruity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine typically involves the condensation of appropriate precursors. One common method is the cyclodimerization of α-aminoketones or α-aminoaldehydes . Another approach is the condensation of a 1,2-diketone with a 1,2-diamine .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing groups, while reduction may yield more saturated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine involves its interaction with specific molecular targets and pathways. As a semiochemical, it can bind to olfactory receptors in organisms, triggering a response that can influence behavior. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine: Known for its woody and green attributes.
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Used for chemical defense by certain insects.
Uniqueness: 2-Ethoxy-3-methyl-5-(2-methylbutyl)pyrazine is unique due to its specific ethoxy and methylbutyl substituents, which contribute to its distinct aroma profile and biological activity .
Eigenschaften
CAS-Nummer |
99784-16-4 |
|---|---|
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-ethoxy-3-methyl-5-(2-methylbutyl)pyrazine |
InChI |
InChI=1S/C12H20N2O/c1-5-9(3)7-11-8-13-12(15-6-2)10(4)14-11/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
MGDZRKFPZNBRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC1=CN=C(C(=N1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


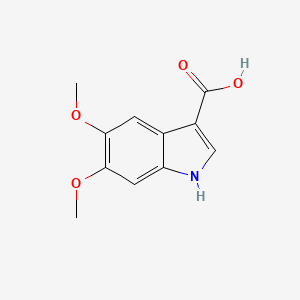
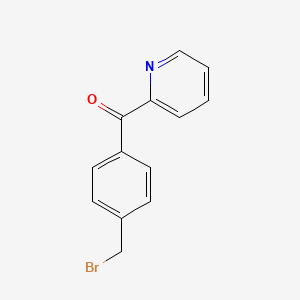

![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)
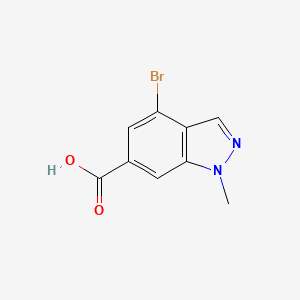
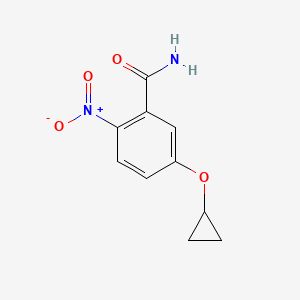
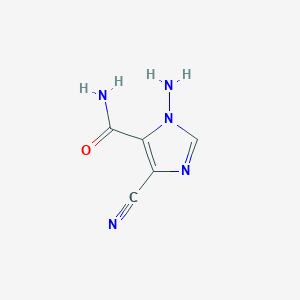
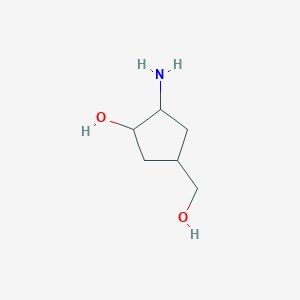
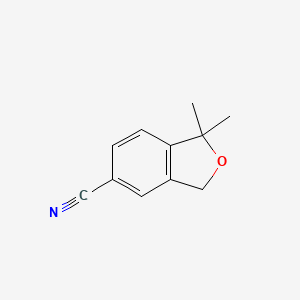
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
